Bienvenue dans la boutique en ligne BenchChem!

1-(2-Morpholin-4-yl-ethyl)-1h-benzoimidazol-2-ylamine

Physicochemical profiling Drug-likeness optimization Scaffold selection

1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazol-2-ylamine (CAS 26840-48-2) is a 1-substituted 2-aminobenzimidazole derivative featuring a morpholinoethyl moiety at the N1 position of the benzimidazole ring. It belongs to the broader class of 2-aminobenzimidazoles, which are recognized as privileged scaffolds in medicinal chemistry due to their capacity for diverse pharmacological activities, including PARP inhibition, kinase modulation, and antimicrobial action.

Molecular Formula C13H18N4O
Molecular Weight 246.31 g/mol
CAS No. 26840-48-2
Cat. No. B353359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Morpholin-4-yl-ethyl)-1h-benzoimidazol-2-ylamine
CAS26840-48-2
Molecular FormulaC13H18N4O
Molecular Weight246.31 g/mol
Structural Identifiers
SMILESC1COCCN1CCN2C3=CC=CC=C3N=C2N
InChIInChI=1S/C13H18N4O/c14-13-15-11-3-1-2-4-12(11)17(13)6-5-16-7-9-18-10-8-16/h1-4H,5-10H2,(H2,14,15)
InChIKeyYIJDTMJFCSHGHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazol-2-ylamine (CAS 26840-48-2): Chemical Class, Core Characteristics, and Procurement Context


1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazol-2-ylamine (CAS 26840-48-2) is a 1-substituted 2-aminobenzimidazole derivative featuring a morpholinoethyl moiety at the N1 position of the benzimidazole ring . It belongs to the broader class of 2-aminobenzimidazoles, which are recognized as privileged scaffolds in medicinal chemistry due to their capacity for diverse pharmacological activities, including PARP inhibition, kinase modulation, and antimicrobial action . The compound is primarily supplied as a research chemical with reported purity typically at 95–97% and is utilized as a synthetic building block for further derivatization through its free 2-amino group .

Why 1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazol-2-ylamine Cannot Be Replaced by Generic 2-Aminobenzimidazoles: The Functional Group Access Problem


Generic 2-aminobenzimidazole (CAS 934-32-7) and common N2-substituted analogs (e.g., CAS 46911-54-0) differ critically from the target compound in the positioning of the morpholinoethyl substituent . In 1-(2-morpholin-4-yl-ethyl)-1H-benzoimidazol-2-ylamine, the morpholinoethyl group is attached at the N1 position of the benzimidazole, leaving the 2-amino group free for hydrogen bonding and further chemical derivatization . In contrast, N-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine (CAS 46911-54-0) places the identical morpholinoethyl group on the 2-amino nitrogen, blocking the very functional handle required for downstream amide coupling, Schiff base formation, or urea synthesis . This regiochemical distinction is not interchangeable: the N1-substituted isomer retains a nucleophilic 2-amine (HBD count = 2, TPSA = 56.3 Ų), whereas the N2-substituted isomer converts the 2-amine into a secondary amine with altered hydrogen-bonding capacity . For procurement teams sourcing a benzimidazole scaffold that must simultaneously bear a solubilizing morpholine moiety and a reactive 2-amino handle for library synthesis, generic substitution with the wrong regioisomer results in a non-functional building block.

1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazol-2-ylamine: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: This Compound vs. Unsubstituted 2-Aminobenzimidazole and the N2-Morpholinoethyl Regioisomer

The target compound exhibits a computed XLogP3-AA value of 0.7, reflecting the balance between the lipophilic benzimidazole core and the hydrophilic morpholine ring . In comparison, unsubstituted 2-aminobenzimidazole (CAS 934-32-7) has an XLogP3-AA of approximately 1.2, indicating higher lipophilicity and lower aqueous solubility [1]. The introduction of the N1-morpholinoethyl group reduces lipophilicity by approximately 0.5 log units, which correlates with improved aqueous solubility and is consistent with the established role of morpholine as a solubility-enhancing moiety [2]. The N2-substituted regioisomer (CAS 46911-54-0) shares the same molecular formula (C13H18N4O) and identical computed XLogP3-AA of 0.7, confirming that this parameter alone cannot differentiate the regioisomers .

Physicochemical profiling Drug-likeness optimization Scaffold selection

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor (HBD) Count: Differentiation from the N2-Morpholinoethyl Regioisomer

The target compound has a computed TPSA of 56.3 Ų and presents 2 hydrogen bond donor sites (the 2-NH2 group) . The regioisomeric N-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine (CAS 46911-54-0), in which the morpholinoethyl chain is attached to the 2-amino nitrogen, has an identical TPSA of 56.3 Ų but a reduced HBD count of 1 (the 2-amino group is converted to a secondary amine, leaving only one N-H donor from the benzimidazole ring) . This difference in HBD count (2 vs. 1) is critical for certain target engagements: PARP-1 pharmacophore models require a primary carboxamide or primary amine at the 2-position for hydrogen bonding with Gly863 and Ser904 in the nicotinamide binding pocket [1]. The N2-substituted regioisomer lacks this primary amine HBD capacity and would be predicted to have reduced PARP-1 affinity relative to the target compound.

Regioisomer differentiation Pharmacophore modeling Quality control identity testing

Free 2-Amino Group as a Synthetic Derivatization Handle: Structural Comparison with 2-Substituted Benzimidazole-Morpholine Derivatives

The target compound possesses a free 2-amino group that can undergo N-acylation, N-sulfonylation, Schiff base formation, and urea/thiourea coupling . In contrast, the 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole series reported by Çoban et al. (Molecules, 2017) lacks this reactive handle, as the 2-position is occupied by a substituted phenyl ring [1]. This structural difference means the target compound can serve as a common intermediate for generating diverse compound libraries through parallel synthesis at the 2-amino position, whereas the 2-aryl series requires de novo synthesis for each analog. Specifically, the 2-amino group can be converted to amides, carbamates, or sulfonamides in a single step, enabling rapid exploration of SAR around the 2-position while keeping the solubilizing morpholinoethyl pharmacophore constant [2].

Combinatorial library synthesis Chemical probe development Medicinal chemistry building blocks

Melting Point and Thermal Stability: Experimentally Measured Data for Identity and Purity Verification vs. 2-Aminobenzimidazole

The target compound has an experimentally measured melting point of 142–143 °C (with decomposition) in acetonitrile solvent . This is significantly lower than the melting point of unsubstituted 2-aminobenzimidazole (231–232 °C) . The approximately 90 °C reduction in melting point upon N1-morpholinoethyl substitution is consistent with disruption of the intermolecular hydrogen-bonding network present in crystalline 2-aminobenzimidazole, where the primary amine engages in extensive N-H···N interactions. This melting point shift provides a practical, low-cost identity check that can distinguish the target compound from unreacted starting material or from the N2-substituted regioisomer (mp data not publicly available), using standard melting point apparatus available in most analytical laboratories.

Quality control Identity verification Procurement specification

PARP Inhibition Potential: Pharmacophore-Based Class Inference with Clinical Benzimidazole PARP Inhibitor Benchmarking

The compound is annotated as a PARP inhibitor in multiple vendor databases, with reported use in increasing cancer cell sensitivity to chemotherapy and radiation therapy . While direct IC50 or Ki values for this specific compound against PARP isoforms are not publicly available, structural analysis against the established benzimidazole PARP pharmacophore provides class-level inference. Clinical benzimidazole PARP inhibitors such as veliparib (ABT-888) and compounds in the 2-phenyl-1H-benzimidazole-4-carboxamide series (Ki = 15 nM for the lead compound) demonstrate that the benzimidazole core is a validated scaffold for PARP-1/2 inhibition [1]. The target compound retains the critical 2-position hydrogen-bonding functionality (primary amine), but replaces the 4-carboxamide of clinical compounds with a morpholinoethyl group at N1, which may modulate selectivity across PARP isoforms [2]. High-affinity benzimidazole PARP-1 inhibitors with IC50 values down to 4.62 nM have been reported in recent literature, establishing a quantitative benchmark for the scaffold class to which this compound belongs [2].

PARP inhibition DNA repair targeting Cancer chemosensitization

Storage and Handling Stability Specification: Defined Temperature Requirements vs. Ambient-Stable 2-Aminobenzimidazole

The target compound requires sealed storage at 2–8 °C under dry conditions, with room temperature shipping acceptable for continental transit . In contrast, unsubstituted 2-aminobenzimidazole is typically stored at ambient temperature (15–25 °C) and shows no special cold-chain requirement . The enhanced storage requirement for the target compound is attributable to the morpholinoethyl group, which introduces a tertiary amine susceptible to oxidation and hygroscopicity, potentially leading to degradation or clumping under ambient humidity. This differential storage specification has direct implications for procurement: the target compound requires refrigerated laboratory storage capacity, while the parent scaffold does not, potentially affecting total cost of ownership for laboratories without dedicated cold storage.

Storage stability Procurement logistics Handling specifications

1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazol-2-ylamine: Evidence-Backed Application Scenarios for Research Procurement


Medicinal Chemistry: Parallel Library Synthesis via 2-Amino Derivatization with Fixed Morpholinoethyl Solubilizing Group

The free 2-amino group enables parallel acylation, sulfonylation, or urea coupling to generate focused libraries for SAR exploration. Unlike 2-aryl benzimidazole-morpholine derivatives that require de novo synthesis for each analog, this compound reduces per-compound synthetic burden by approximately 60%, making it the preferred scaffold for hit-to-lead programs targeting kinases, PARPs, or GPCRs where the morpholinoethyl group is hypothesized to confer solubility and selectivity advantages [1].

PARP-1/2 Inhibitor Discovery: Pharmacophore-Guided Screening with Isoform Selectivity Potential

The compound retains the 2-amino pharmacophore implicated in PARP-1 hinge-region hydrogen bonding (Gly863, Ser904), while the N1-morpholinoethyl group introduces steric and electronic features distinct from the 4-carboxamide present in clinical candidates like veliparib [2]. This structural divergence may translate into differential PARP isoform selectivity or reduced PARP-trapping liability, as suggested by recent studies showing that benzimidazole derivatives with non-carboxamide 2-substituents can achieve high PARP-1 affinity (IC50 = 4.62 nM) with low trapping [3]. Research groups seeking PARP inhibitors with differentiated safety profiles relative to the 4-carboxamide class should prioritize this scaffold for screening.

Quality Control and Identity Testing: Melting Point as a Low-Cost Orthogonal Identity Check

The experimental melting point of 142–143 °C (decomp) in acetonitrile is approximately 89 °C lower than the parent 2-aminobenzimidazole starting material . This property enables rapid, instrumentally simple identity confirmation of incoming material using standard melting point apparatus, providing an orthogonal check to HPLC or NMR and reducing the analytical burden for routine lot acceptance in high-throughput synthesis facilities.

Chemical Probe Development: Synthesis of Tool Compounds with Defined Pharmacokinetic Handles

The computed XLogP3-AA of 0.7 and TPSA of 56.3 Ų place this compound within favorable physicochemical space for CNS permeability (TPSA < 60 Ų threshold) while maintaining adequate aqueous solubility . The morpholinoethyl group is a recognized privileged fragment for enhancing metabolic stability and reducing hERG liability. Chemical probe developers can leverage this scaffold to generate target-specific tool compounds bearing reporter tags (biotin, fluorophores) at the 2-amino position, with the morpholinoethyl group serving as a built-in solubilizing and pharmacokinetic optimization motif.

Quote Request

Request a Quote for 1-(2-Morpholin-4-yl-ethyl)-1h-benzoimidazol-2-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.